2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone
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Overview
Description
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone is a chemical compound with the molecular formula C10H8Br2F2O2. It is a brominated derivative of ethanone, characterized by the presence of both bromine and difluoromethoxy groups on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the reaction of 4-bromo-3-(difluoromethoxy)acetophenone with bromine in the presence of a solvent like chloroform at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the ethanone moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and difluoromethoxy group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
- 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Uniqueness
2-Bromo-1-(4-bromo-3-(difluoromethoxy)phenyl)ethanone is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6Br2F2O2 |
---|---|
Molecular Weight |
343.95 g/mol |
IUPAC Name |
2-bromo-1-[4-bromo-3-(difluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H6Br2F2O2/c10-4-7(14)5-1-2-6(11)8(3-5)15-9(12)13/h1-3,9H,4H2 |
InChI Key |
QSUWFHBBTJKQLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)OC(F)F)Br |
Origin of Product |
United States |
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